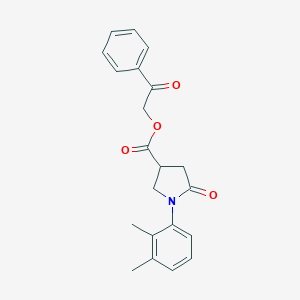
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CEP-26401, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxylate derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of beta-amyloid aggregation, and protection of dopaminergic neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its high potency and selectivity for its target molecules. This makes it an ideal compound for use in various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include the optimization of its chemical structure to improve its solubility and pharmacokinetic properties, the evaluation of its efficacy in various animal models of disease, and the identification of its molecular targets and downstream signaling pathways. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves a multistep process that starts with the reaction of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-oxo-2-phenylethyl acetoacetate. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptide, which is a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
Molekularformel |
C21H21NO4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
phenacyl 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-7-6-10-18(15(14)2)22-12-17(11-20(22)24)21(25)26-13-19(23)16-8-4-3-5-9-16/h3-10,17H,11-13H2,1-2H3 |
InChI-Schlüssel |
YRKBIIMWQGAYGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)






![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


